molecular formula C19H15F3N2O2 B2573157 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one CAS No. 1105236-29-0

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

Cat. No.: B2573157
CAS No.: 1105236-29-0
M. Wt: 360.336
InChI Key: SAIMEEPJKOHHHJ-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylbenzyl group, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides and suitable nucleophiles.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3-(trifluoromethyl)benzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.

Major Products

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl group can enhance its binding affinity and metabolic stability, while the methoxyphenyl group can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-methoxyphenyl)-3-benzylpyrimidin-4(3H)-one: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.

    6-phenyl-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one: Lacks the methoxy group, potentially affecting its reactivity and interactions.

Uniqueness

6-(4-methoxyphenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is unique due to the combination of the methoxyphenyl and trifluoromethylbenzyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c1-26-16-7-5-14(6-8-16)17-10-18(25)24(12-23-17)11-13-3-2-4-15(9-13)19(20,21)22/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIMEEPJKOHHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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